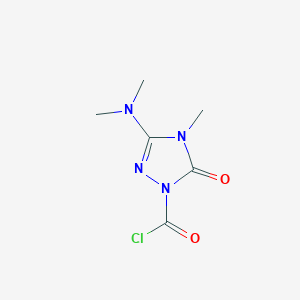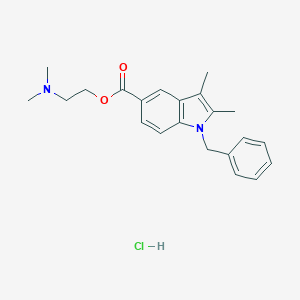
Inmecarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inmecarb, also known as isopropyl N-phenylcarbamate, is a carbamate derivative that has been widely studied for its potential use in the field of neuroscience. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 195.25 g/mol.
Mécanisme D'action
The mechanism of action of Inmecarb is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. Inmecarb has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell survival and growth. Inmecarb also inhibits the activation of caspase-3, a key mediator of apoptosis. These effects are thought to contribute to the neuroprotective properties of Inmecarb.
Effets Biochimiques Et Physiologiques
Inmecarb has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of intracellular glutathione, a key antioxidant that protects cells against oxidative stress. Inmecarb also increases the activity of superoxide dismutase, an enzyme that converts superoxide radicals into less harmful molecules. In addition, Inmecarb has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Inmecarb in lab experiments is its relatively low toxicity. Inmecarb has been shown to have no significant toxic effects on cultured cells or in animal studies. Another advantage is its solubility in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of using Inmecarb is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on Inmecarb. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for Inmecarb in these conditions. Another area of interest is the development of novel derivatives of Inmecarb with improved efficacy and pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of Inmecarb and its potential interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of Inmecarb involves the reaction of Inmecarb chloroformate with N-phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent. The yield of Inmecarb is typically around 70-80%, and the purity can be determined by various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
Inmecarb has been extensively studied for its potential use in the field of neuroscience. It has been shown to have neuroprotective effects against various neurotoxic agents such as glutamate and hydrogen peroxide. Inmecarb has also been shown to enhance neuronal survival and promote neurite outgrowth in vitro. These findings suggest that Inmecarb may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
112359-50-9 |
|---|---|
Nom du produit |
Inmecarb |
Formule moléculaire |
C22H27ClN2O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4;/h5-11,14H,12-13,15H2,1-4H3;1H |
Clé InChI |
APWVKGJPTUOEGN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |
Autres numéros CAS |
112359-50-9 |
Synonymes |
eta-dimethylaminoethyl 1-benzyl-2,3-dimethylindole-5-carboxylate inmecarb inmerca |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



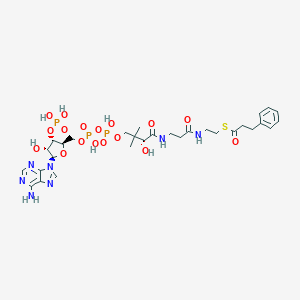
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
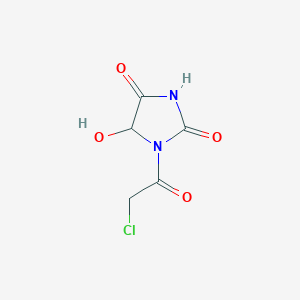
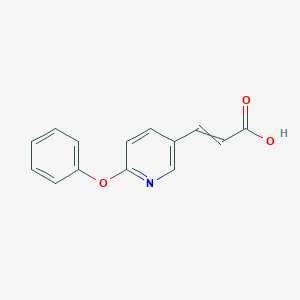

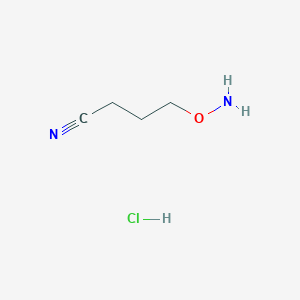
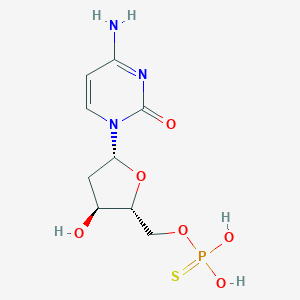
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
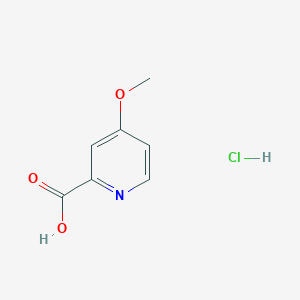

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
